1-(3-Methylthiophen-2-yl)propan-1-one
Description
1-(3-Methylthiophen-2-yl)propan-1-one is a ketone derivative featuring a thiophene ring substituted with a methyl group at the 3-position and a propan-1-one moiety. Thiophene-based compounds are of significant interest in organic and medicinal chemistry due to their aromatic stability, electronic properties, and biological relevance . This compound serves as a precursor or intermediate in synthesizing pharmacologically active molecules, such as chalcones and heterocyclic hybrids .
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-3-7(9)8-6(2)4-5-10-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYWLRXOYPUFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292120 | |
| Record name | 1-(3-methylthiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59303-03-6 | |
| Record name | NSC80388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-methylthiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Thiophen-2-yl)propan-1-one
- Structural Difference : Lacks the 3-methyl substituent on the thiophene ring.
- Synthesis: Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride (AlCl₃ catalyst), yielding a simpler monoacylated product .
- Applications : Used in synthesizing thiophene-based polymers and ligands for metal complexes .
1-(5-Methylthiophen-2-yl)propan-1-one
- Structural Difference : Methyl group at the 5-position of the thiophene ring instead of the 3-position.
- Synthesis : Produced via coupling reactions of halogenated aryl ketones, yielding moderate to good efficiency (53–58%) .
1-(3-Chlorophenyl)propan-1-one
- Structural Difference : Replaces the thiophene ring with a 3-chlorophenyl group.
- Physicochemical Properties : Higher polarity due to the chlorine atom, leading to different solubility profiles compared to thiophene analogs .
1-(3-(Methylthio)phenyl)propan-2-one
- Structural Difference : Contains a phenyl ring with a methylthio (-SMe) substituent and a propan-2-one (acetone) backbone.
- Key Data : Molecular formula C₁₀H₁₂OS, molar mass 180.27 g/mol. The methylthio group enhances sulfur-mediated interactions in biological systems .
Reactivity Trends :
- Thiophene derivatives exhibit higher aromatic stabilization than phenyl analogs, influencing their resistance to oxidation.
- Methyl substituents at the 3-position (vs. 5-position) on thiophene may sterically hinder electrophilic attack, reducing reaction rates .
Physicochemical Data
*LogP values estimated using fragment-based methods.
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